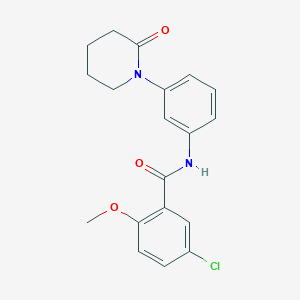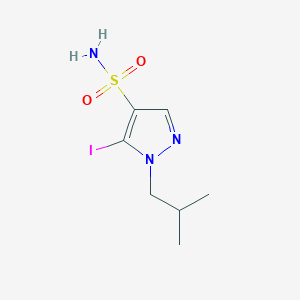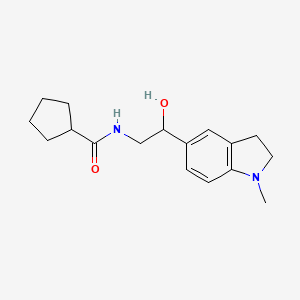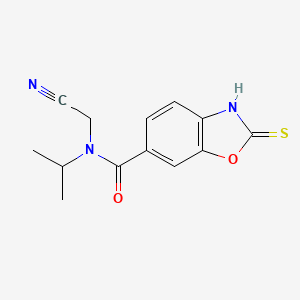
N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyanomethyl)-N-(propan-2-yl)-2-sulfanyl-1,3-benzoxazole-6-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-13 and is a synthetic cannabinoid receptor agonist. It interacts with the CB1 and CB2 receptors in the body, which are responsible for a range of physiological and psychological functions. The purpose of
作用机制
CB-13 interacts with the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system is responsible for regulating various physiological and psychological functions, including pain, appetite, mood, and memory. CB-13 acts as an agonist, meaning that it activates these receptors and produces a range of effects, depending on the specific receptor subtype and location.
Biochemical and Physiological Effects:
CB-13 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anti-convulsant effects. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. CB-13 has also been shown to have anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One of the main advantages of CB-13 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the main limitations of CB-13 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on CB-13, including the development of novel synthetic cannabinoids with improved pharmacological properties and the identification of new therapeutic targets for CB-13 and other cannabinoids. Additionally, further research is needed to fully understand the mechanisms underlying the effects of CB-13 on the endocannabinoid system and its potential applications in various fields.
合成方法
The synthesis of CB-13 involves several steps, including the reaction of 2-amino-5-cyanobenzoxazole with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with thioacetamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The overall yield of CB-13 is around 25%.
科学研究应用
CB-13 has been studied extensively for its potential applications in various fields, including medicine, pharmacology, and neuroscience. Some of the most promising research areas include the treatment of chronic pain, inflammation, and neurological disorders such as epilepsy and multiple sclerosis. CB-13 has also been studied for its potential use as an analgesic and as a treatment for addiction and withdrawal symptoms.
属性
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-2-sulfanylidene-3H-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8(2)16(6-5-14)12(17)9-3-4-10-11(7-9)18-13(19)15-10/h3-4,7-8H,6H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRHCOTNRMTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CC2=C(C=C1)NC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide](/img/structure/B2683976.png)

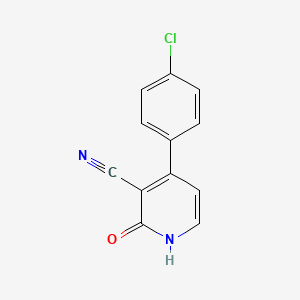
![N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2683981.png)
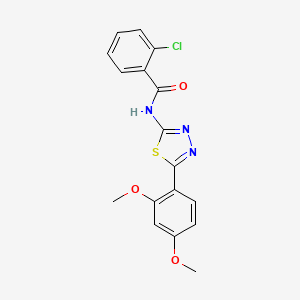
![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] benzoate](/img/structure/B2683985.png)

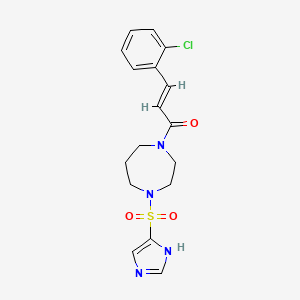
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2683989.png)
